(r)-4-Nitromandelic acid (r)-4-Nitromandelic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC3978395
InChI: InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m1/s1
SMILES: C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol

(r)-4-Nitromandelic acid

CAS No.:

Cat. No.: VC3978395

Molecular Formula: C8H7NO5

Molecular Weight: 197.14 g/mol

* For research use only. Not for human or veterinary use.

(r)-4-Nitromandelic acid -

Specification

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
IUPAC Name (2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid
Standard InChI InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Standard InChI Key ZSMJZVLXJDNZHG-SSDOTTSWSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](C(=O)O)O)[N+](=O)[O-]
SMILES C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

(R)-4-Nitromandelic acid (C₈H₇NO₅) is characterized by a hydroxyl group and a nitro group substituted on the benzene ring of mandelic acid, with the chiral center at the α-carbon conferring enantiomeric specificity. The (R)-configuration ensures its utility in stereoselective syntheses, where it acts as a resolving agent or a chiral building block. Key structural attributes include:

  • Molecular formula: C₈H₇NO₅

  • IUPAC name: (R)-2-hydroxy-2-(4-nitrophenyl)acetic acid

  • Stereochemistry: The (R)-enantiomer exhibits distinct optical rotation, critical for interactions in biological systems .

The nitro group at the para position enhances electron-withdrawing effects, influencing reactivity in subsequent chemical transformations such as reductions or nucleophilic substitutions .

Synthetic Methodologies

Borane-Mediated Reduction of Nitriles

A patented method describes the synthesis of 4-nitrophenyl ethylamine mandelate, a derivative of (R)-4-nitromandelic acid, via reduction of 4-nitrobenzyl cyanide using in-situ-generated borane (from NaBH₄ and BF₃·Et₂O) . The amine intermediate is isolated as the mandelate salt, leveraging the chiral resolving power of (R)-mandelic acid:

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF), 2-methyl-THF, or diethylene glycol dibutyl ether

  • Reagents: NaBH₄ (1 equiv), BF₃·Et₂O (1.3–1.4 equiv)

  • Temperature: Reflux induced by exothermic reaction (no external heating required)

Procedure:

  • 4-Nitrobenzyl cyanide is treated with NaBH₄ and BF₃·Et₂O in THF, generating 4-nitrophenyl ethylamine.

  • The amine is extracted with anisole or ethyl acetate and reacted with (R)-mandelic acid to form the mandelate salt.

  • Crystallization yields the enantiomerically pure salt (50% yield, 98.7% HPLC purity) .

Applications in Pharmaceutical Synthesis

Mirabegron Intermediate

(R)-4-Nitromandelic acid derivatives are pivotal in synthesizing mirabegron, a drug for overactive bladder syndrome. The mandelate salt of 4-nitrophenyl ethylamine serves as a precursor to the amide intermediate (Scheme 1):

Scheme 1: Conversion of 4-nitrophenyl ethylamine mandelate to mirabegron intermediate .

  • Amidation: The mandelate salt reacts with acylating agents (e.g., EDC, HBTU) in dimethylformamide (DMF) or acetonitrile.

  • Work-up: Crystallization or extraction yields 4-nitrophenyl ethylamide mandelic acid (77–83% yield, 99% HPLC purity) .

Key data:

ParameterValueSource
Yield77–83%
HPLC Purity99–99.3%
Melting Point101–116°C

Chiral Resolution

The (R)-enantiomer’s ability to form diastereomeric salts with racemic amines enables its use in resolving chiral intermediates, as demonstrated in the isolation of 4-nitrophenyl ethylamine .

Physicochemical Properties

Thermal Stability

The mandelate salt exhibits a melting point of 149–152°C, with decomposition observed above 160°C . The free acid’s stability is influenced by pH, as nitro groups can participate in hydrolysis under acidic or basic conditions .

Solubility

  • Organic solvents: Soluble in ethyl acetate, THF, and DMF.

  • Aqueous solubility: Limited, but improves in alkaline media due to deprotonation of the carboxylic acid group .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of the mandelate salt reveals 98.7–99.3% purity, with impurities (e.g., unreacted nitrile or amine) below 0.1% . Method parameters:

  • Column: C18 reverse-phase

  • Mobile phase: Acetonitrile/water gradient

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of related nitromandelic acid derivatives (e.g., 4,5-methylenedioxy-2-nitromandelic acid) show distinct benzylic proton signals, with diastereomeric ratios monitored via integration . For example:

  • Chemical shifts: Benzylic protons appear at δ 5.2–5.5 ppm (diastereomer A) and δ 4.8–5.1 ppm (diastereomer B) .

  • Hydrolysis kinetics: Half-lives range from 1.5 µs to 10.4 µs under photolytic conditions .

Stability and Degradation Pathways

Hydrolysis

Nitromandelic acid derivatives undergo pH-dependent hydrolysis:

  • Acidic conditions (pH <4): Protonation of the α-carboxyl group slows hydrolysis.

  • Neutral/basic conditions (pH 5–9): Deprotonation enhances electrophilicity, accelerating ester or amide bond cleavage .

Table 1: Hydrolysis half-lives of nitromandelic acid derivatives .

CompoundpHHalf-life (h)
1a4.212.3 ± 0.5
1a5.84.7 ± 0.2
1b7.08.9 ± 0.3

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